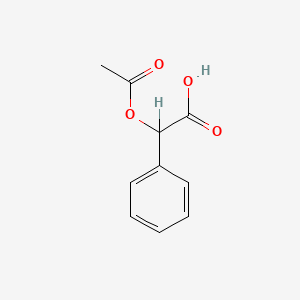

8-(Fenilamino)naftaleno-1-sulfonato de amonio

Descripción general

Descripción

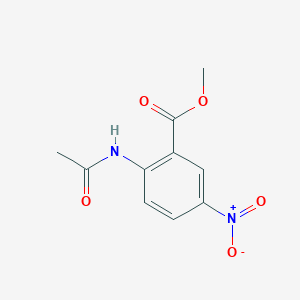

Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-AN, is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the naphthalene sulfonates family and has been used in the study of biochemistry, physiology, and pharmacology. 8-AN is a potent inhibitor of several enzymes and has been used as a tool to study metabolic pathways.

Aplicaciones Científicas De Investigación

Estudios de Solvatocromismo

Aplicación: Investigación de los efectos de la polaridad del solvente Las propiedades de fluorescencia solvatocrómica de este compuesto lo convierten en una excelente sonda para estudiar los efectos de la polaridad del solvente. Se ha utilizado para discriminar entre solventes próticos y apróticos, con mediciones de desplazamientos de Stokes e intensidades que proporcionan información sobre las interacciones del solvente .

Análisis de ensamblaje molecular

Aplicación: Estudio de ensamblajes de surfactantes y polímeros El compuesto se utiliza para estudiar ensamblajes moleculares de surfactantes y polímeros anfífilos. Un desplazamiento azul en el máximo de emisión indica que el fluoróforo se encuentra en un medio menos polar, lo cual es característico de tales ensamblajes .

Mecanismo De Acción

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt, primarily targets proteins . It is used as a fluorescent probe for protein studies . The compound’s fluorescence characteristics make it a useful probe of polarity in many proteins and enzymes .

Mode of Action

The interaction of Ammonium 8-(phenylamino)naphthalene-1-sulfonate with its protein targets results in changes in fluorescence . When the compound enters the hydrophobic core of cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing valuable information about the protein’s conformation and folding .

Biochemical Pathways

Ammonium 8-(phenylamino)naphthalene-1-sulfonate affects the biochemical pathways related to protein folding and conformational changes . The compound’s fluorescence characteristics change depending on the polarity of the environment, making it a useful tool for studying molecular assemblies of surfactants and amphiphilic polymers .

Pharmacokinetics

It is known that the compound is soluble in water, 1n naoh, and methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Ammonium 8-(phenylamino)naphthalene-1-sulfonate’s action are primarily observed as changes in fluorescence. These changes provide insights into protein conformation, folding, and the polarity of the protein’s environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ammonium 8-(phenylamino)naphthalene-1-sulfonate. For instance, the compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . Additionally, the compound forms a cationic complex in the presence of sodium, causing it to fluoresce . Therefore, the presence of certain ions and the polarity of the environment can significantly affect the compound’s fluorescence and, consequently, its utility as a probe .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ammonium 8-(phenylamino)naphthalene-1-sulfonate is known for its solvatochromic fluorescence properties . This property allows it to be used in the study of molecular assemblies of surfactants and amphiphilic polymers . The fluorescence of Ammonium 8-(phenylamino)naphthalene-1-sulfonate increases when it enters the hydrophobic core of cyclodextrin .

Cellular Effects

The cellular effects of Ammonium 8-(phenylamino)naphthalene-1-sulfonate are primarily observed through its fluorescence properties. The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .

Molecular Mechanism

The molecular mechanism of Ammonium 8-(phenylamino)naphthalene-1-sulfonate is primarily based on its solvatochromic fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .

Temporal Effects in Laboratory Settings

The temporal effects of Ammonium 8-(phenylamino)naphthalene-1-sulfonate in laboratory settings are primarily observed through its fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium 8-(phenylamino)naphthalene-1-sulfonate involves the reaction of 8-naphthalenesulfonic acid with phenylamine to form 8-(phenylamino)naphthalene-1-sulfonic acid, which is then neutralized with ammonium hydroxide to form the final product.", "Starting Materials": [ "8-naphthalenesulfonic acid", "phenylamine", "ammonium hydroxide" ], "Reaction": [ "Step 1: 8-naphthalenesulfonic acid is dissolved in a suitable solvent, such as water or ethanol.", "Step 2: Phenylamine is added to the solution and the mixture is heated to reflux for several hours.", "Step 3: The resulting 8-(phenylamino)naphthalene-1-sulfonic acid is isolated by filtration or extraction and dried.", "Step 4: Ammonium hydroxide is added to the dried 8-(phenylamino)naphthalene-1-sulfonic acid until the pH of the solution reaches 7-8.", "Step 5: The resulting Ammonium 8-(phenylamino)naphthalene-1-sulfonate is isolated by filtration or precipitation and dried." ] } | |

| 28836-03-5 | |

Fórmula molecular |

C16H16N2O3S |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

8-anilinonaphthalene-1-sulfonic acid;azane |

InChI |

InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 |

Clave InChI |

IPBNQYLKHUNLQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+] |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |

| 28836-03-5 | |

Pictogramas |

Irritant |

Números CAS relacionados |

82-76-8 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)